

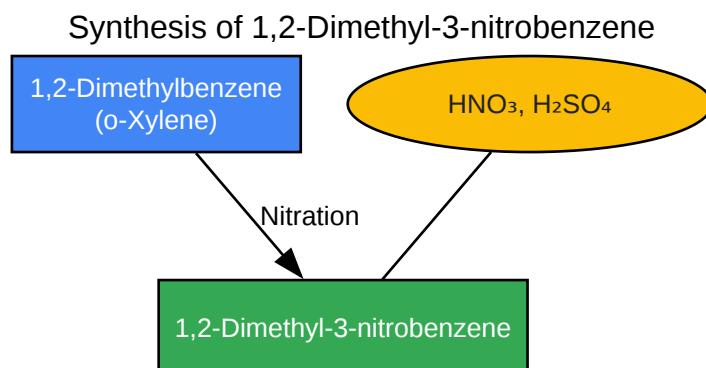
spectroscopic comparison of 1,2-dimethyl-3-nitrobenzene and its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B167072


[Get Quote](#)

A Spectroscopic Comparison of **1,2-Dimethyl-3-nitrobenzene** and its Precursor, o-Xylene

This guide provides a detailed spectroscopic comparison of **1,2-dimethyl-3-nitrobenzene** and its direct precursor, 1,2-dimethylbenzene (o-xylene). The synthesis of **1,2-dimethyl-3-nitrobenzene** is achieved through the electrophilic nitration of o-xylene. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that differentiate these two compounds.

Synthesis Pathway

The synthesis of **1,2-dimethyl-3-nitrobenzene** from 1,2-dimethylbenzene (o-xylene) is a classic example of electrophilic aromatic substitution. The reaction typically involves the use of a nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,2-dimethyl-3-nitrobenzene** from o-xylene.

Spectroscopic Data Comparison

The introduction of a nitro group onto the aromatic ring of o-xylene results in significant changes in the spectroscopic properties of the molecule. These changes are summarized in the tables below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The most noticeable difference in the IR spectra of o-xylene and **1,2-dimethyl-3-nitrobenzene** is the appearance of strong absorption bands corresponding to the nitro group.

Compound	C-H (Aromatic)	C-H (Alkyl)	C=C (Aromatic)	N-O (Nitro)
1,2-Dimethylbenzene (o-Xylene)	~3080-3030 cm ⁻¹ ^[1]	~2975-2845 cm ⁻¹ ^[1]	~1600, 1500 cm ⁻¹ ^[1]	N/A
1,2-Dimethyl-3-nitrobenzene	~3100-3000 cm ⁻¹	~2950-2850 cm ⁻¹	~1600, 1480 cm ⁻¹	~1530 cm ⁻¹ (asymmetric), ~1350 cm ⁻¹ (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy provide detailed information about the structure of the molecules. The chemical shifts of the aromatic protons and carbons are significantly affected by the electron-withdrawing nature of the nitro group.

^1H NMR Spectral Data (in CDCl_3)

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)
1,2-Dimethylbenzene (o-Xylene)	~7.1-7.2 (m, 4H)[2][3]	~2.3 (s, 6H)[2][3]
1,2-Dimethyl-3-nitrobenzene	~7.3-7.5 (m, 3H)	~2.4 (s, 3H), ~2.6 (s, 3H)

^{13}C NMR Spectral Data (in CDCl_3)

Compound	Aromatic Carbons (ppm)	Methyl Carbons (ppm)
1,2-Dimethylbenzene (o-Xylene)	~136.5, 130.2, 127.3, 126.0	~19.6
1,2-Dimethyl-3-nitrobenzene	~148.8 (C- NO_2), ~134.5, ~132.1, ~130.5, ~127.8, ~125.4	~15.2, ~20.1

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M^+) is a key indicator of the compound's molecular weight.

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
1,2-Dimethylbenzene (o-Xylene)	C_8H_{10} [4]	106.17 g/mol [4]	106 (M^+), 91 ($\text{M}-15$, loss of CH_3)[5]
1,2-Dimethyl-3-nitrobenzene	$\text{C}_8\text{H}_9\text{NO}_2$ [6]	151.16 g/mol [6][7]	151 (M^+), 134 ($\text{M}-17$, loss of OH), 105 ($\text{M}-46$, loss of NO_2)[6][7]

Experimental Protocols

Synthesis of 1,2-Dimethyl-3-nitrobenzene

The nitration of o-xylene can be carried out using a mixture of concentrated nitric acid and sulfuric acid.[\[8\]](#)[\[9\]](#)

Materials:

- 1,2-Dimethylbenzene (o-xylene)
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid (98%)
- Ice bath
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

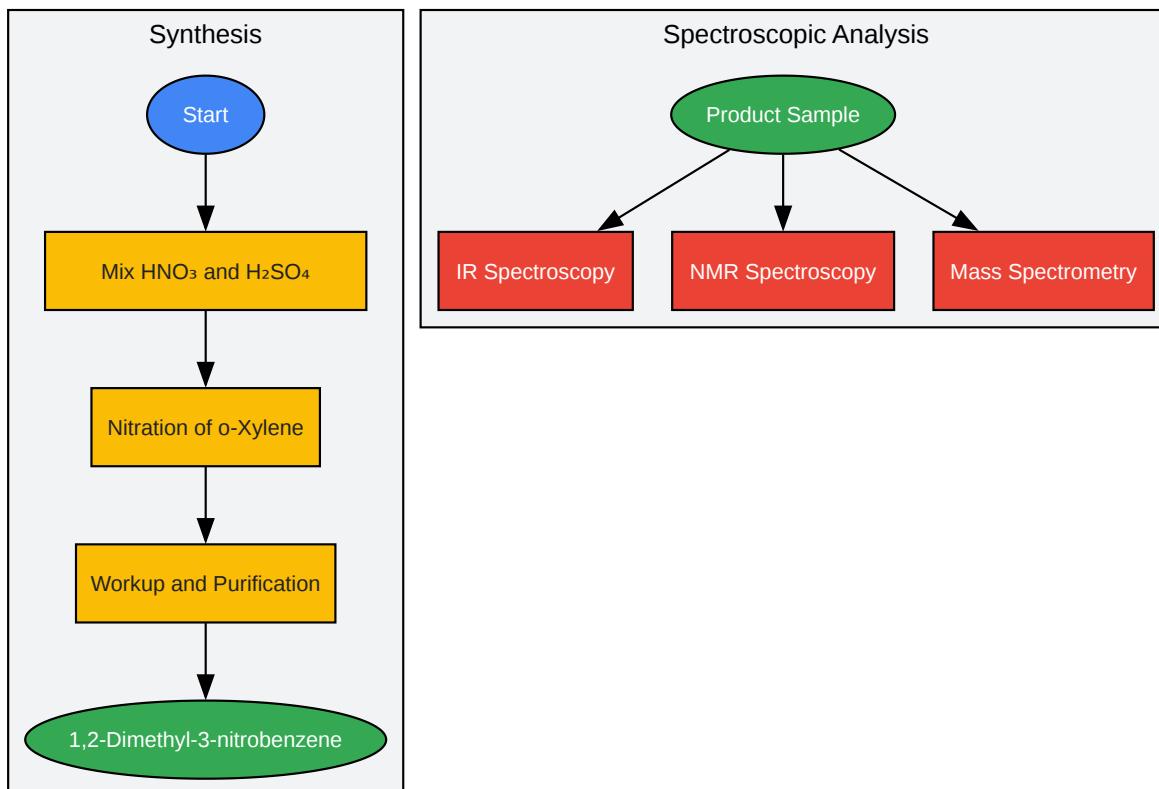
- In a flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 volume ratio) to a stirred amount of o-xylene. The temperature should be maintained below 10°C.
- After the addition is complete, continue stirring for 1-2 hours at room temperature.
- Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
- Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The product can be further purified by distillation or chromatography.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire both ^1H and ^{13}C NMR spectra at room temperature.

Mass Spectrometry (MS):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- Ionization Method: Electron ionization (EI) at 70 eV is commonly used.
- Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C8H10 infrared spectrum of 1,2-dimethylbenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ortho-xylene image diagram doc

brown's advanced organic chemistry revision notes [docbrown.info]

- 2. hmdb.ca [hmdb.ca]
- 3. o-Xylene(95-47-6) 1H NMR spectrum [chemicalbook.com]
- 4. o-Xylene [webbook.nist.gov]
- 5. C8H10 mass spectrum of 1,2-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of o-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzene, 1,2-dimethyl-3-nitro- [webbook.nist.gov]
- 7. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [spectroscopic comparison of 1,2-dimethyl-3-nitrobenzene and its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167072#spectroscopic-comparison-of-1-2-dimethyl-3-nitrobenzene-and-its-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com